

# An In-depth Technical Guide to Biotin-PEG4-NHS Ester

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## Compound of Interest

Compound Name: Biotin-PEG4-NHS

Cat. No.: B7840624

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For researchers, scientists, and drug development professionals, **Biotin-PEG4-NHS** ester is a pivotal tool for the biotinylation of biomolecules. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications, complete with detailed experimental protocols and data presented for clarity and ease of use.

## Core Concepts: Structure and Functionality

**Biotin-PEG4-NHS** ester is a versatile biotinylation reagent that facilitates the covalent attachment of biotin to proteins, antibodies, and other molecules containing primary amines.[1] [2] Its structure consists of three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic tetra-polyethylene glycol (PEG4) spacer arm, and an amine-reactive N-hydroxysuccinimide (NHS) ester.[1][2]

The PEG4 spacer arm is a critical feature, imparting increased water solubility to the reagent and the resulting biotinylated molecule, which helps to reduce aggregation.[1][3] This flexible spacer also minimizes steric hindrance, ensuring efficient binding of the biotin group to streptavidin or avidin.[1][3] The NHS ester group provides specific and efficient reactivity towards primary amines, such as the side chain of lysine residues or the N-terminus of proteins, at a pH range of 7-9, forming a stable amide bond.[4][5]

## Quantitative Data Summary

The following tables summarize the key quantitative data for **Biotin-PEG4-NHS** ester, compiled from various sources.

Physical and Chemical Properties	
Molecular Weight	588.67 g/mol [4]
Chemical Formula	C25H40N4O10S[4]
Purity	>95%[4][5]
Appearance	White to grey amorphous solid[4]
Spacer Arm Length	29 Å[1]
Net Mass Addition	473.22 g/mol [1]
CAS Number	459426-22-3[2][4]
Solubility	
Organic Solvents	DMSO, DMF, DCM, THF, Chloroform[4][5]
Aqueous Solutions	Soluble in water at 10 mg/ml[1]
PBS (pH 7.2)	5 mg/ml[2]
Storage and Handling	
Storage Temperature	-20°C, desiccated[4][5]
Shipping Conditions	Ambient temperature[4]
Stability	The NHS-ester moiety is moisture-sensitive and readily hydrolyzes. Reconstituted solutions should be used immediately and not stored.[6] [7]

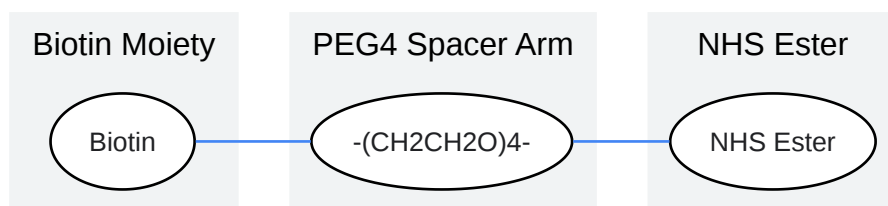
## Reaction Mechanism and Workflow

The fundamental reaction of **Biotin-PEG4-NHS** ester with a primary amine is a nucleophilic acyl substitution.[8] The primary amino group attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide

(NHS) as a byproduct.[8][9][10] This reaction is highly efficient and specific at a pH range of 7.2 to 8.5.[10][11]

A competing reaction is the hydrolysis of the NHS ester in an aqueous environment, which increases with pH.[10] Therefore, it is crucial to perform the reaction in an amine-free buffer and to use the reconstituted reagent promptly.[6][12]

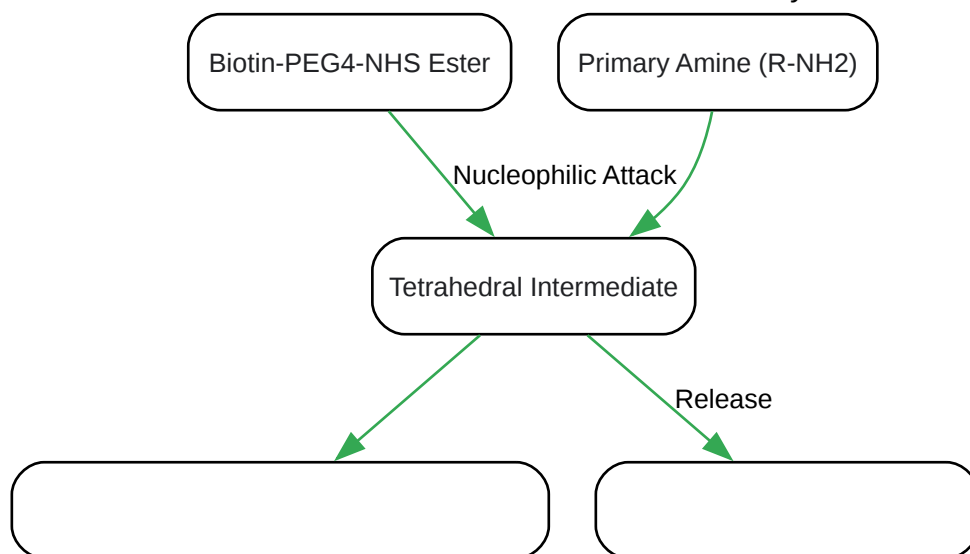
#### Chemical Structure of Biotin-PEG4-NHS Ester



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#### Biotin-PEG4-NHS Ester Structure

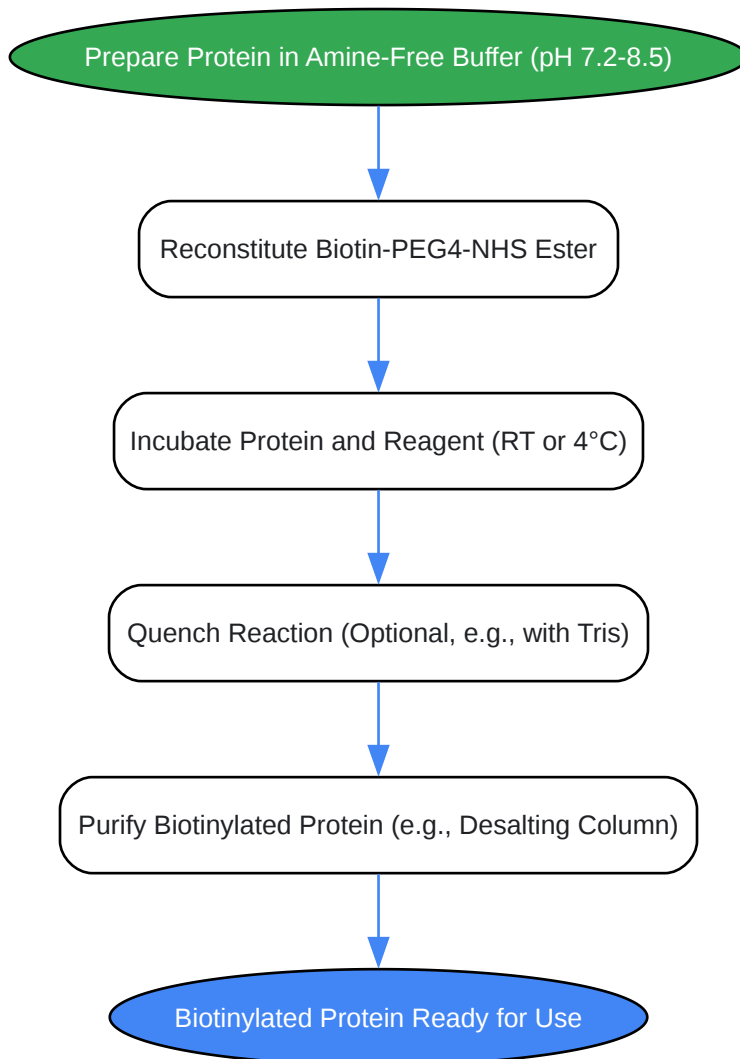
##### Reaction of Biotin-PEG4-NHS Ester with a Primary Amine



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#### NHS Ester-Amine Reaction

## General Experimental Workflow for Biotinylation



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## Biotinylation Workflow

## Experimental Protocols

Below is a detailed protocol for the biotinylation of an antibody (IgG) as a representative example. This protocol can be adapted for other proteins, but optimization may be required.

### Materials:

- Antibody (IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- **Biotin-PEG4-NHS Ester**

- Anhydrous DMSO or DMF
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
- Desalting column for purification

## Procedure:

- Antibody Preparation: Ensure the antibody is in an amine-free buffer like PBS.[8] If the buffer contains primary amines (e.g., Tris), a buffer exchange must be performed.[8] The recommended antibody concentration is between 1-10 mg/mL.[8]
- Reagent Preparation: Immediately before use, dissolve the **Biotin-PEG4-NHS** ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[8] Do not store the reconstituted reagent.[6]
- Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved **Biotin-PEG4-NHS** ester to the antibody solution.[8] The optimal molar excess depends on the protein concentration and the desired degree of labeling.[6]
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[8]
- Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[13]
- Purification: Remove excess, unreacted **Biotin-PEG4-NHS** ester using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[8]
- Verification (Optional): The degree of biotinylation can be quantified using methods like the HABA assay or mass spectrometry. A mass increase corresponding to the biotin-PEG4 moiety will be observed upon biotinylation.[13]

## Applications in Research and Drug Development

**Biotin-PEG4-NHS** ester is a valuable reagent in a wide array of applications due to the strong and specific interaction between biotin and avidin/streptavidin. Some key applications include:

- Protein and Antibody Labeling: For use in immunoassays such as ELISA, Western blotting, and immunohistochemistry.[\[2\]](#)[\[3\]](#)
- Cell Surface Biotinylation: The water-solubility and membrane impermeability of the reagent allow for the specific labeling of cell surface proteins.[\[6\]](#)
- Affinity Chromatography: Immobilization of biotinylated molecules onto streptavidin-coated resins for purification.
- Drug Delivery and Targeting: As a component in the development of antibody-drug conjugates and other targeted therapeutic agents.[\[14\]](#)
- Diagnostic Tools: Development of sensitive detection and diagnostic assays.[\[14\]](#)

## Troubleshooting

Problem	Possible Cause	Solution
Low Labeling Efficiency	Suboptimal pH	Ensure the reaction buffer pH is between 7.2 and 8.5. <a href="#">[11]</a>
Hydrolysis of NHS ester	Prepare the NHS ester solution immediately before use with anhydrous solvent. Consider performing the reaction at 4°C. <a href="#">[11]</a>	
Presence of amine-containing buffers	Use an amine-free buffer such as PBS, bicarbonate, or borate. <a href="#">[11]</a>	
Protein Precipitation	High concentration of organic solvent	Keep the final concentration of DMSO or DMF in the reaction mixture low. <a href="#">[11]</a>
Protein aggregation	The hydrophilic PEG spacer is designed to minimize this, but ensure the protein is soluble and stable in the chosen buffer. <a href="#">[1]</a>	

This guide provides a foundational understanding of **Biotin-PEG4-NHS** ester, its properties, and its application in biotinylation. For specific applications, further optimization of reaction conditions may be necessary to achieve the desired outcome.

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